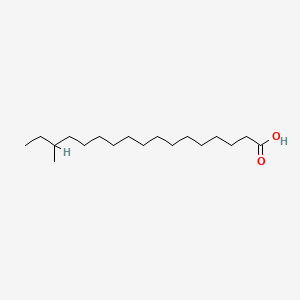

15-Methylheptadecanoic acid

Description

15-Methylheptadecanoic acid has been reported in Agelas conifera with data available.

Structure

2D Structure

Propriétés

IUPAC Name |

15-methylheptadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-3-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18(19)20/h17H,3-16H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFSBQRWNXDTRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317494 | |

| Record name | Anteiso-C18:0 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29709-08-8 | |

| Record name | Anteiso-C18:0 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29709-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-Methylheptadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029709088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anteiso-C18:0 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-Methylheptadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 15-METHYLHEPTADECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D5FBE96NO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of 15-Methylheptadecanoic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery of 15-methylheptadecanoic acid, also known as anteisostearic acid. The discovery of this and other branched-chain fatty acids marked a significant advancement in lipid chemistry, revealing a new class of fatty acids with unique properties and biological relevance. This document details the pioneering work of researchers in the mid-20th century, the experimental protocols they employed, and the analytical data that led to the identification of this anteiso-branched-chain fatty acid.

Introduction: The Emergence of Branched-Chain Fatty Acids

Prior to the mid-20th century, the primary focus of fatty acid research was on straight-chain saturated and unsaturated fatty acids. The existence and structural diversity of branched-chain fatty acids were largely unknown. Groundbreaking work in the 1940s and 1950s, particularly on the complex lipid composition of wool wax (lanolin) and certain bacteria, began to unveil a new class of fatty acids characterized by methyl branching along the acyl chain. These discoveries were made possible by the development of meticulous and labor-intensive separation and characterization techniques that predated modern chromatographic methods.

The Foundational Discovery

The first comprehensive characterization of a series of anteiso-branched-chain fatty acids, including this compound, is credited to the work of A. W. Weitkamp. His 1945 paper published in the Journal of the American Chemical Society detailed the isolation and identification of these novel fatty acids from wool wax. This research provided the first clear evidence of a homologous series of fatty acids with a methyl branch on the antepenultimate (n-3) carbon atom.

Subsequent work by researchers such as S.-L. Liu in 1952 further contributed to the characterization of fatty acids from lanolin, providing important physical data for these compounds. In parallel, researchers like Hansen and Shorland in 1951 were isolating and identifying other branched-chain fatty acids from animal fats, such as ox suet, highlighting the broader distribution of these lipids in nature.

Experimental Protocols of the Era

The discovery of this compound was achieved through a series of meticulous and multi-step experimental procedures. These early methods relied on the physical and chemical differences between fatty acid homologs and their derivatives.

Isolation of Fatty Acids from Wool Wax

The initial step involved the extraction of the complex mixture of lipids from raw wool wax.

Workflow for Wool Wax Fatty Acid Isolation

Separation and Purification

Once the fatty acid methyl esters (FAMEs) were obtained, a combination of fractional distillation and crystallization was employed for separation.

-

Low-Pressure Fractional Distillation: This was a critical step to separate the FAMEs based on their chain length and, to a lesser extent, their branching. The distillation was carried out under high vacuum to prevent the thermal degradation of the fatty acids.

-

Fractional Crystallization: Fractions obtained from distillation were further purified by repeated crystallization at low temperatures from various solvents, such as acetone (B3395972) or petroleum ether. This technique exploits the differences in the melting points and solubilities of the individual fatty acids. Saturated and branched-chain fatty acids, having higher melting points, would crystallize out of the solution, while unsaturated fatty acids remained in the filtrate.

Structural Elucidation

In the absence of modern spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry, the structural determination of this compound relied on a combination of physical property measurements and chemical degradation studies.

-

Melting Point and Mixed Melting Point Analysis: The melting point of a purified fatty acid was a key indicator of its identity and purity. Mixed melting point analysis, where the unknown fatty acid was mixed with a suspected known compound, was used for confirmation. A depression in the melting point of the mixture would indicate that the two compounds were not identical.

-

Boiling Point Determination: The boiling point of the methyl ester, determined during fractional distillation, provided an estimate of the molecular weight.

-

Elemental Analysis: Combustion analysis was used to determine the empirical formula of the fatty acid, providing the carbon and hydrogen content.

-

X-ray Diffraction: This technique was used to determine the long-chain spacing of the crystalline fatty acids, which provided information about the carbon chain length.

Data Presentation

The following tables summarize the key quantitative data that would have been generated during the discovery and characterization of this compound, based on the methods available at the time.

Table 1: Physical Properties of this compound and Related Compounds

| Property | This compound | n-Heptadecanoic Acid (for comparison) |

| Molecular Formula | C₁₈H₃₆O₂ | C₁₇H₃₄O₂ |

| Molecular Weight | 284.48 g/mol | 270.46 g/mol |

| Melting Point | Approx. 51-52 °C | 61-62 °C |

| Boiling Point (Methyl Ester) | Higher than C17, lower than C19 straight-chain FAMEs | Lower than C18 straight-chain FAME |

Table 2: Representative Fractional Distillation Data for Wool Wax FAMEs

| Fraction Number | Boiling Range (°C at low pressure) | Predominant Carbon Chain Length | Notes |

| 1 | Lower | C14 - C15 | |

| 2 | Intermediate | C16 - C17 | Contains a mixture of straight-chain and branched-chain FAMEs |

| 3 | Higher | C18 - C19 | Contains 15-methylheptadecanoate and other C18 isomers |

| 4 | Highest | > C20 |

Logical Relationships in Identification

The identification of this compound as an anteiso fatty acid was a process of logical deduction based on the available data.

Logical Flow for Structure Determination

Conclusion

The discovery of this compound and other anteiso-branched-chain fatty acids was a testament to the meticulous experimental work and deductive reasoning of early lipid chemists. Working without the benefit of modern analytical instrumentation, they were able to isolate, purify, and correctly identify these novel structures. This foundational work paved the way for future research into the biosynthesis, metabolism, and biological roles of branched-chain fatty acids, which are now recognized as important components of bacterial cell membranes and have been implicated in various physiological processes. The methods they developed, though laborious, laid the groundwork for the field of lipidomics and continue to be a valuable historical example of chemical discovery.

A Technical Guide to the Natural Sources of Anteiso-C18:0 Fatty Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of anteiso-C18:0 fatty acid (16-methylheptadecanoic acid), a branched-chain fatty acid (BCFA) with significant interest in various research and development fields. This document details the primary natural occurrences, quantitative data, and comprehensive experimental protocols for the extraction and analysis of this compound.

Introduction

Anteiso-C18:0 fatty acid is a saturated fatty acid characterized by a methyl group on the antepenultimate carbon atom of the stearic acid chain. Unlike their straight-chain counterparts, branched-chain fatty acids like anteiso-C18:0 play crucial roles in maintaining cell membrane fluidity, particularly in certain microorganisms.[1][2] Their presence in various natural sources, including bacteria, ruminant products, and some plants, has prompted investigations into their physiological functions and potential applications.

Natural Sources of Anteiso-C18:0 Fatty Acid

Anteiso-C18:0 is predominantly found in the lipids of various bacteria and is also present in products derived from ruminant animals due to the microbial activity in their digestive systems. Some plants have also been identified as sources of this fatty acid.

Bacterial Sources:

A wide range of bacteria synthesize anteiso-fatty acids as major components of their membrane lipids.[3][4][5][6][7] These fatty acids are crucial for the adaptation of bacteria to different environmental conditions, such as low temperatures.[8] Genera known to produce anteiso-C18:0 and other BCFAs include Bacillus, Listeria, and Streptomyces.[8][9][10]

Ruminant Products (Dairy and Meat):

Ruminant animals such as cows, sheep, and goats host a complex microbiome in their rumen that synthesizes BCFAs. These fatty acids are then incorporated into the animal's tissues and milk.[11] Consequently, dairy products like milk, butter, and cheese, as well as ruminant meats, are significant dietary sources of anteiso-fatty acids for humans.[12][13][14] The concentration of these fatty acids in dairy products can vary based on the animal's diet and breed.[1][14]

Plant Sources:

While less common than in bacteria and ruminant fats, anteiso-C18:0 has been reported in certain plant species. For instance, it has been identified in Ocotea caudata fruits.[15] Further research is needed to explore a wider range of plants for the presence and concentration of this fatty acid.

Quantitative Data on Anteiso-C18:0 Fatty Acid

The following tables summarize the available quantitative data for the presence of anteiso-C18:0 and related branched-chain fatty acids in various natural sources.

Table 1: Percentage of Anteiso-Fatty Acids in the Milk of Different Species (% of Total Fatty Acids)

| Fatty Acid | Cow Milk | Sheep Milk | Goat Milk | Buffalo Milk | Human Milk | Donkey Milk | Formula Milk |

| anteiso-C15:0 | 0.50 | 0.65 | 0.41 | 0.63 | 0.08 | 0.04 | 0.02 |

| anteiso-C17:0 | 0.49 | 0.62 | 0.40 | 0.40 | 0.15 | 0.09 | 0.02 |

Source: Adapted from Comparison of Milk Odd- and Branched-Chain Fatty Acids among Human, Dairy Species and Artificial Substitutes.[12]

Table 2: Fatty Acid Composition of Cow Milk Fat ( g/100g of Total Fatty Acids)

| Fatty Acid | Average Range |

| Saturated Fatty Acids | |

| Palmitic (C16:0) | 22-35 |

| Stearic (C18:0) | 9-14 |

| Myristic (C14:0) | 8-14 |

| Branched-Chain Fatty Acids | |

| Total BCFA | ~2.12 |

Source: Adapted from Fatty acid composition of cow milk fat produced on low-input mountain farms and Megalac.[1][16] Note: Specific values for anteiso-C18:0 were not detailed in this general composition but are included within the total BCFA.

Experimental Protocols

The accurate quantification of anteiso-C18:0 fatty acid requires robust extraction and analytical methods. The following protocols provide a detailed guide for researchers.

1. Lipid Extraction from Bacterial Cells (Modified Bligh & Dyer Method)

This protocol is suitable for the extraction of total lipids, including anteiso-C18:0, from bacterial cultures.[17][18]

-

Materials:

-

Bacterial cell pellet

-

0.9% NaCl solution

-

Centrifuge tubes (glass, solvent-resistant)

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

-

-

Procedure:

-

Harvest bacterial cells by centrifugation and wash with a suitable buffer.

-

Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

-

Disrupt the cells using sonication or bead beating to ensure complete extraction.

-

Centrifuge the mixture to pellet cell debris.

-

Transfer the supernatant to a new tube.

-

Add chloroform and 0.9% NaCl solution to break the single phase into two phases (final ratio of chloroform:methanol:water should be 2:2:1.8, v/v/v).

-

Centrifuge to separate the phases. The lower chloroform phase contains the lipids.

-

Carefully collect the lower chloroform phase.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

-

The dried lipid extract is now ready for derivatization.

-

2. Fatty Acid Derivatization (Transesterification to Fatty Acid Methyl Esters - FAMEs)

For analysis by gas chromatography, fatty acids must be converted to their more volatile methyl esters.[7]

-

Materials:

-

Dried lipid extract

-

BF₃-methanol (14%) or anhydrous HCl in methanol (1.25 M)[17]

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC vials

-

-

Procedure:

-

Add BF₃-methanol or methanolic HCl to the dried lipid extract.

-

Heat the mixture at 100°C for 30-60 minutes in a sealed tube.[19]

-

Cool the reaction mixture to room temperature.

-

Add hexane and a saturated NaCl solution and vortex thoroughly.

-

Centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Transfer the final FAMEs solution to a GC vial for analysis.

-

3. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the separation and quantification of FAMEs.[5][7]

-

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A polar capillary column (e.g., SP-2560, CP-Sil 88) is typically used for FAME separation.[2]

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 3-5°C/min) to separate FAMEs based on their boiling points and polarity.

-

Detector Temperature (FID): 260°C.

-

MS Parameters: If using a mass spectrometer, operate in full scan mode to identify fatty acids based on their mass spectra and in selected ion monitoring (SIM) mode for accurate quantification.

-

-

Quantification:

-

Prepare a standard curve using a certified standard of anteiso-C18:0 methyl ester.

-

Incorporate an internal standard (e.g., heptadecanoic acid, C17:0) into the samples and standards before derivatization to correct for variations in extraction and injection volume.[17]

-

Identify the anteiso-C18:0 FAME peak in the sample chromatogram by comparing its retention time and mass spectrum to the standard.

-

Quantify the amount of anteiso-C18:0 in the sample by relating its peak area to the standard curve.

-

Signaling Pathways and Experimental Workflows

Biosynthesis of Anteiso-Fatty Acids in Bacteria

The biosynthesis of anteiso-fatty acids in bacteria starts with a branched-chain amino acid precursor, typically isoleucine. The pathway involves the elongation of a branched-chain primer by the fatty acid synthase (FAS) system.

Caption: Bacterial biosynthesis pathway of anteiso-fatty acids.

General Workflow for Anteiso-C18:0 Fatty Acid Analysis

The following diagram illustrates the typical experimental workflow for the analysis of anteiso-C18:0 from a natural source.

Caption: Experimental workflow for anteiso-C18:0 analysis.

References

- 1. megalac.com [megalac.com]

- 2. Effect of Culture Conditions on Fatty Acid Profiles of Bacteria and Lipopolysaccharides of the Genus Pseudomonas—GC-MS Analysis on Ionic Liquid-Based Column - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jfda-online.com [jfda-online.com]

- 6. lipidmaps.org [lipidmaps.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Use of fatty acid profiles to identify food-borne bacterial pathogens and aerobic endospore-forming bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. grazingguide.net [grazingguide.net]

- 12. Comparison of Milk Odd- and Branched-Chain Fatty Acids among Human, Dairy Species and Artificial Substitutes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 14. fossanalytics.com [fossanalytics.com]

- 15. redalyc.org [redalyc.org]

- 16. kch.zf.jcu.cz [kch.zf.jcu.cz]

- 17. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Anteiso-Fatty Acids in Bacteria: A Technical Guide for Researchers

[Date]: 2025-12-11

Abstract

Anteiso-fatty acids are a class of branched-chain fatty acids that are crucial components of the cell membrane in many bacterial species, particularly Gram-positive bacteria. Their unique methyl-branched structure, located at the antepenultimate carbon, plays a vital role in maintaining membrane fluidity and adapting to environmental stresses such as low temperatures. This technical guide provides an in-depth exploration of the biosynthesis pathway of anteiso-fatty acids in bacteria. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental metabolic process. The guide details the enzymatic steps, precursor molecules, and regulatory mechanisms involved. Furthermore, it presents quantitative data on fatty acid composition in key bacterial species, outlines detailed experimental protocols for studying this pathway, and provides visual representations of the core processes through signaling pathway and workflow diagrams.

Introduction

Bacterial fatty acid synthesis is a critical process for the construction of cell membranes and the overall viability of the organism. While straight-chain fatty acids are common, many bacteria synthesize branched-chain fatty acids (BCFAs) as major components of their membrane phospholipids. BCFAs are categorized into two main series: iso- and anteiso-fatty acids. Anteiso-fatty acids are characterized by a methyl branch on the antepenultimate (n-2) carbon atom and typically have an odd number of carbon atoms.

The presence and relative abundance of anteiso-fatty acids are significant for several reasons:

-

Membrane Fluidity: The methyl branch in anteiso-fatty acids lowers the melting point of the lipid, thereby increasing membrane fluidity. This is a critical adaptation for bacteria surviving in low-temperature environments.[1][2]

-

Environmental Stress Response: Alterations in the ratio of anteiso- to iso-fatty acids are a key mechanism for bacteria like Listeria monocytogenes to adapt to changes in temperature and other environmental stressors.[2][3]

-

Taxonomic Significance: The fatty acid profile, including the presence and proportions of specific anteiso-fatty acids, is a valuable tool for the chemotaxonomic classification of bacteria.[4]

-

Drug Development Target: The enzymes involved in the bacterial fatty acid synthesis II (FASII) pathway, which is responsible for producing anteiso-fatty acids, are distinct from the type I pathway found in mammals, making them attractive targets for the development of novel antimicrobial agents.

This guide will focus specifically on the biosynthesis of anteiso-fatty acids, providing a detailed technical overview of the pathway, its regulation, and the experimental methodologies used to investigate it.

The Biosynthesis Pathway of Anteiso-Fatty Acids

The synthesis of anteiso-fatty acids in bacteria utilizes the highly conserved Type II Fatty Acid Synthase (FASII) system, which involves a series of discrete, monofunctional enzymes. The key distinction in the synthesis of anteiso-fatty acids lies in the initial priming step, which utilizes a branched-chain acyl-CoA precursor derived from the amino acid L-isoleucine.

The overall pathway can be divided into three main stages:

-

Primer Biosynthesis: The generation of the specific branched-chain starter unit.

-

Initiation of Fatty Acid Synthesis: The condensation of the primer with a malonyl-ACP extender unit.

-

Elongation Cycles: The iterative addition of two-carbon units to the growing acyl chain.

Primer Biosynthesis: From L-Isoleucine to 2-Methylbutyryl-CoA

The precursor for anteiso-fatty acid synthesis is 2-methylbutyryl-CoA, which is derived from the branched-chain amino acid L-isoleucine through a series of enzymatic reactions:

-

Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain amino acid transaminase (BCAT), often designated as IlvE. This reaction typically uses α-ketoglutarate as the amino group acceptor, producing glutamate.

-

Oxidative Decarboxylation: α-keto-β-methylvalerate is then oxidatively decarboxylated to form 2-methylbutyryl-CoA. This crucial step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. The BCKDH complex is a multi-enzyme assembly analogous to the pyruvate (B1213749) dehydrogenase complex and requires thiamine (B1217682) pyrophosphate (TPP), lipoamide, FAD, and NAD+ as cofactors.[5]

Initiation of Fatty Acid Synthesis

The initiation of the fatty acid chain is a critical control point and is catalyzed by β-ketoacyl-acyl carrier protein (ACP) synthase III, commonly known as FabH. Bacterial FabH enzymes exhibit substrate specificity for the primer molecule. In bacteria that produce anteiso-fatty acids, FabH has a preference for branched-chain acyl-CoAs, such as 2-methylbutyryl-CoA, over the straight-chain primer acetyl-CoA.[6]

The reaction catalyzed by FabH is a Claisen condensation:

-

2-Methylbutyryl-CoA + Malonyl-ACP → β-Keto-α-methylheptanoyl-ACP + CO2 + CoASH

This reaction forms the initial β-ketoacyl-ACP, which then enters the elongation cycle.

Elongation Cycles

Following the initial condensation by FabH, the acyl chain is elongated by the repetitive addition of two-carbon units derived from malonyl-CoA. Each elongation cycle consists of four conserved reactions catalyzed by the FASII enzymes:

-

Condensation: The growing acyl-ACP chain is condensed with malonyl-ACP by β-ketoacyl-ACP synthase I (FabB) or II (FabF). This reaction extends the chain by two carbons.

-

Reduction: The β-keto group of the newly formed β-ketoacyl-ACP is reduced to a hydroxyl group by β-ketoacyl-ACP reductase (FabG), utilizing NADPH as the reducing agent.

-

Dehydration: The β-hydroxyacyl-ACP is dehydrated to form a trans-2-enoyl-ACP by β-hydroxyacyl-ACP dehydratase (FabZ).

-

Reduction: The double bond of the trans-2-enoyl-ACP is reduced by enoyl-ACP reductase (FabI), using NADH or NADPH, to yield a saturated acyl-ACP that is two carbons longer than the starting acyl-ACP.

This cycle is repeated until the final anteiso-fatty acid of a specific chain length (e.g., anteiso-C15:0 or anteiso-C17:0) is synthesized. The final fatty acid is then transferred from ACP to membrane phospholipids.

Caption: Biosynthesis pathway of anteiso-fatty acids in bacteria.

Regulation of Anteiso-Fatty Acid Biosynthesis

The production of anteiso-fatty acids is tightly regulated to ensure appropriate membrane composition in response to cellular needs and environmental cues. Regulation occurs at multiple levels, including precursor availability and transcriptional control of key enzymes.

Precursor Availability

The intracellular concentration of L-isoleucine directly influences the amount of 2-methylbutyryl-CoA available for priming anteiso-fatty acid synthesis. In some bacteria, the transport of branched-chain amino acids from the environment is a key regulatory point.

Transcriptional Regulation

-

Bacillus subtilis : The expression of the bkd operon, which encodes the BCKDH complex, is induced by the presence of isoleucine and valine in the growth medium and is dependent on the sigma factor SigL. Furthermore, the global transcriptional regulator CodY, which senses intracellular branched-chain amino acid and GTP levels, represses the bkd operon. This provides a mechanism to link branched-chain fatty acid synthesis to the nutritional status of the cell.

-

Staphylococcus aureus : In S. aureus, the global regulator CodY also plays a crucial role in regulating branched-chain amino acid metabolism and, consequently, the precursors for anteiso-fatty acid synthesis. CodY represses the expression of genes involved in branched-chain amino acid biosynthesis and transport when intracellular levels of these amino acids are high.[7][8][9]

-

Listeria monocytogenes : In this psychrotrophic bacterium, temperature is a major factor influencing anteiso-fatty acid composition. At low temperatures, there is a notable increase in the proportion of anteiso-C15:0. This adaptation is thought to be driven by the temperature-dependent substrate specificity of FabH and a process of fatty acid chain shortening.[1][2][3]

Caption: Regulation of anteiso-fatty acid biosynthesis.

Quantitative Data on Anteiso-Fatty Acid Composition

The following tables summarize the fatty acid composition of several bacterial species known to produce significant amounts of anteiso-fatty acids. The data is presented as the relative percentage of total fatty acids.

Table 1: Fatty Acid Composition of Bacillus subtilis

| Fatty Acid | Relative Abundance (%) |

| iso-C14:0 | 0.52 |

| iso-C15:0 | 34.72 |

| anteiso-C15:0 | 33.72 |

| iso-C16:0 | 1.85 |

| iso-C17:0 | 7.11 |

| anteiso-C17:0 | 10.24 |

| Others | 11.84 |

| Reference | [10] |

Table 2: Fatty Acid Composition of Staphylococcus aureus

| Fatty Acid | Relative Abundance (%) (Log Phase, TSB) | Relative Abundance (%) (Stationary Phase, TSB) |

| Straight-chain saturated | 51 | 24 |

| anteiso-C15:0 | Major BCFA | Major BCFA |

| iso-C15:0 | Component of BCFAs | Component of BCFAs |

| anteiso-C17:0 | Component of BCFAs | Component of BCFAs |

| iso-C17:0 | Component of BCFAs | Component of BCFAs |

| Branched-chain (total) | 49 | 76 |

| Reference | [11] | [11] |

Table 3: Fatty Acid Composition of Listeria monocytogenes at Different Temperatures

| Fatty Acid | Relative Abundance (%) at 37°C | Relative Abundance (%) at 10°C |

| iso-C15:0 | 9.3 | Minor component |

| anteiso-C15:0 | 46.6 | >65 |

| anteiso-C17:0 | 34.7 | Decreased |

| Total anteiso | 81.3 | 90.7 |

| Total iso | 15.9 | 6.9 |

| anteiso/iso Ratio | 5.1 | 13.0 |

| Reference | [12] | [12] |

Table 4: Kinetic Parameters of Staphylococcus aureus FabH

| Substrate | Km (µM) | kcat (min-1) | kcat/Km (µM-1min-1) |

| Acetyl-CoA | 6.18 ± 0.9 | 16.18 | 2.62 |

| Butyryl-CoA | 2.32 ± 0.12 | 42.90 | 18.49 |

| Isobutyryl-CoA | 0.32 ± 0.04 | 98.0 | 306.25 |

| Malonyl-ACP | 1.76 ± 0.40 | - | - |

| Reference | [13] | [13] | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of anteiso-fatty acids.

Bacterial Lipid Extraction and Fatty Acid Analysis by GC-MS

This protocol describes the extraction of total fatty acids from bacterial cells and their conversion to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Bacterial cell culture

-

Methanol, Chloroform, Hexane (B92381) (GC grade)

-

Anhydrous 1.25 M HCl in methanol

-

Sodium bicarbonate solution (100 mg/mL)

-

Internal standard (e.g., heptadecanoic acid)

-

Glass centrifuge tubes with Teflon-lined caps

-

Vortex mixer, Centrifuge

-

Water bath or heating block

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Cell Harvesting: Harvest bacterial cells from a known volume of culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Washing: Wash the cell pellet with sterile saline or phosphate-buffered saline (PBS) to remove residual media components and centrifuge again.

-

Internal Standard Addition: Resuspend the cell pellet in a known volume of water and add a precise amount of the internal standard.

-

Lipid Extraction and Transesterification: a. Add 1 mL of 1:1 (v/v) chloroform:methanol to the cell suspension. b. Add 1 mL of anhydrous 1.25 M HCl in methanol. c. Tightly cap the tube and heat at 85°C for 1 hour in a heating block or water bath. This step simultaneously extracts lipids and converts fatty acids to FAMEs.

-

Phase Separation: a. Cool the tubes to room temperature. b. Add 1 mL of hexane and vortex vigorously for 1 minute. c. Add 1 mL of 100 mg/mL sodium bicarbonate solution to neutralize the acid and vortex again. d. Centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

-

GC-MS Analysis: a. Inject 1 µL of the FAMEs solution into the GC-MS. b. Use a temperature program suitable for separating C14 to C18 fatty acid methyl esters. A typical program starts at 100°C, ramps to 250°C at 4°C/min, and holds for 5 minutes. c. Identify the FAMEs based on their retention times and mass spectra by comparison to known standards and mass spectral libraries. d. Quantify the individual fatty acids by comparing their peak areas to the peak area of the internal standard.

Caption: Experimental workflow for GC-MS analysis of bacterial fatty acids.

FabH Enzyme Assay (Coupled Spectrophotometric Assay)

This protocol describes a continuous spectrophotometric assay to measure the activity of FabH by coupling its reaction to the NADPH-dependent reduction of the product by FabG.

Materials:

-

Purified FabH enzyme

-

Purified FabG enzyme (β-ketoacyl-ACP reductase)

-

Purified Acyl Carrier Protein (ACP)

-

Malonyl-CoA

-

2-Methylbutyryl-CoA (or other acyl-CoA primers)

-

NADPH

-

Sodium phosphate (B84403) buffer (pH 7.0)

-

96-well microplate and plate reader

Procedure:

-

Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing:

-

100 mM Sodium phosphate buffer (pH 7.0)

-

25 µM ACP

-

100 µM NADPH

-

1 µg purified FabG

-

Varying concentrations of 2-methylbutyryl-CoA (for Km determination)

-

A fixed, saturating concentration of malonyl-CoA

-

-

Pre-incubation: Incubate the reaction mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Reaction Initiation: Initiate the reaction by adding a known amount of purified FabH enzyme.

-

Monitoring the Reaction: Immediately begin monitoring the decrease in absorbance at 340 nm (due to the oxidation of NADPH) at regular intervals for 10-15 minutes using a microplate reader.

-

Data Analysis: a. Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH (6220 M-1cm-1). b. Plot the initial velocities against the corresponding substrate concentrations. c. Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software.

Stable Isotope Labeling of Anteiso-Fatty Acids

This protocol outlines a method for tracing the incorporation of 13C-labeled isoleucine into the anteiso-fatty acids of bacteria.

Materials:

-

Bacterial strain of interest

-

Defined minimal medium lacking unlabeled isoleucine

-

13C-labeled L-isoleucine

-

Materials for fatty acid extraction and GC-MS analysis (as in protocol 5.1)

Procedure:

-

Pre-culture: Grow the bacterial strain in a complete, defined minimal medium to mid-log phase.

-

Isotope Labeling: a. Harvest the cells by centrifugation and wash them twice with the minimal medium lacking isoleucine. b. Resuspend the cells in the isoleucine-free minimal medium supplemented with a known concentration of 13C-labeled L-isoleucine. c. Incubate the culture under appropriate growth conditions for a specific period (e.g., several hours or one to two doubling times).

-

Sample Collection: At various time points, collect aliquots of the culture, harvest the cells, and wash them as described above.

-

Fatty Acid Analysis: a. Extract the total fatty acids and prepare FAMEs from the cell pellets as described in protocol 5.1. b. Analyze the FAMEs by GC-MS.

-

Data Analysis: a. Identify the peaks corresponding to anteiso-fatty acid methyl esters (e.g., anteiso-C15:0 and anteiso-C17:0). b. Analyze the mass spectra of these peaks to determine the incorporation of 13C. The mass of the molecular ion and its fragments will increase depending on the number of 13C atoms incorporated from the labeled isoleucine. c. Calculate the percentage of labeled anteiso-fatty acids to determine the rate of de novo synthesis from the provided precursor.

Conclusion

The biosynthesis of anteiso-fatty acids is a specialized and highly regulated metabolic pathway in many bacteria, playing a critical role in membrane homeostasis and environmental adaptation. Understanding this pathway in detail, from the generation of branched-chain primers to the intricate regulatory networks, is essential for fundamental microbiology and has significant implications for applied fields. The distinct nature of the bacterial FASII system, particularly the primer specificity of FabH, presents a promising avenue for the development of novel antibiotics. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers to further investigate this fascinating area of bacterial metabolism and to explore its potential for therapeutic intervention.

References

- 1. Exogenous Isoleucine and Fatty Acid Shortening Ensure the High Content of Anteiso-C15:0 Fatty Acid Required for Low-Temperature Growth of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]

- 3. Heat resistance and fatty acid composition of Listeria monocytogenes: effect of pH, acidulant, and growth temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beta-ketoacyl-acyl carrier protein synthase III (FabH) is a determining factor in branched-chain fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CodY in Staphylococcus aureus: a Regulatory Link between Metabolism and Virulence Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Staphylococcus aureus CodY Negatively Regulates Virulence Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Staphylococcus aureus CodY negatively regulates virulence gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Crystal structures of the fatty acid biosynthesis initiation enzymes in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CodY-Mediated Regulation of the Staphylococcus aureus Agr System Integrates Nutritional and Population Density Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Purification, characterization, and identification of novel inhibitors of the beta-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 15-Methylheptadecanoic Acid in Fortifying Microbial Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Methylheptadecanoic acid (15-MHDA), an anteiso-branched-chain fatty acid (anteiso-BCFA), is a critical component of the cell membrane in numerous bacterial species. Its unique branched structure plays a vital role in modulating membrane fluidity, a key parameter for microbial survival and adaptation to diverse environmental stresses, particularly low temperatures. This technical guide delves into the multifaceted biological role of 15-MHDA in microbial membranes, presenting quantitative data on its impact on membrane properties, detailed experimental protocols for its analysis, and visual representations of its biosynthetic pathway and the experimental workflow for its characterization. Understanding the function and synthesis of 15-MHDA offers potential avenues for the development of novel antimicrobial strategies targeting membrane integrity.

Introduction: The Significance of Branched-Chain Fatty Acids in Microbial Membranes

Bacterial membranes are dynamic structures primarily composed of a phospholipid bilayer. The fatty acid composition of these phospholipids (B1166683) dictates the biophysical properties of the membrane, including its fluidity, permeability, and the function of embedded proteins. While many organisms utilize unsaturated fatty acids to maintain membrane fluidity, numerous bacteria, particularly Gram-positive species, incorporate significant amounts of branched-chain fatty acids (BCFAs) into their membranes.[1][2]

BCFAs are categorized into two main series: iso, with a methyl branch on the penultimate carbon atom from the acyl chain's methyl end, and anteiso, with a methyl branch on the antepenultimate carbon atom. This compound (anteiso-C18:0) is a key member of the anteiso series. The methyl branch in BCFAs disrupts the tight packing of the acyl chains, thereby lowering the phase transition temperature of the membrane and increasing its fluidity.[3][4] This is analogous to the function of cis-double bonds in unsaturated fatty acids.

The ability to modulate the ratio of different fatty acids, including 15-MHDA, allows bacteria to maintain optimal membrane fluidity in response to environmental fluctuations, a process known as homeoviscous adaptation. This adaptation is crucial for survival in diverse and often harsh environments.

Quantitative Impact of Anteiso-BCFAs on Membrane Properties

The incorporation of anteiso-BCFAs, such as 15-MHDA, has a quantifiable effect on the biophysical properties of microbial membranes. Due to the limited availability of data specifically for 15-MHDA, this section presents data for the broader class of anteiso-BCFAs and closely related compounds, which provide a strong indication of the expected effects of 15-MHDA.

Table 1: Fatty Acid Composition in Select Bacterial Species

| Bacterial Species | Fatty Acid | Percentage of Total Fatty Acids (%) | Reference |

| Bacillus subtilis | anteiso-C15:0 | 33.72 | [5] |

| anteiso-C17:0 | 10.24 | [5] | |

| Staphylococcus aureus | anteiso-C15:0 | ~40-50 (in some conditions) | [4] |

| anteiso-C17:0 | ~10-20 (in some conditions) | [4] | |

| Listeria monocytogenes | anteiso-C15:0 | 46.6 (at 37°C) | [6] |

| anteiso-C17:0 | 34.7 (at 37°C) | [6] | |

| anteiso-C15:0 | 66.7 (at 10°C) | [6] |

Table 2: Effect of Anteiso-BCFA Content on Membrane Fluidity (Fluorescence Anisotropy)

| Bacterial Strain / Model System | Condition | Predominant BCFA Type | Fluorescence Anisotropy (DPH) | Reference |

| Bacillus subtilis Δbkd | Supplemented with MB (anteiso precursor) | High anteiso-BCFA | Lower (Higher Fluidity) | [7] |

| Supplemented with IB (iso precursor) | High iso-BCFA | Higher (Lower Fluidity) | [7] | |

| Staphylococcus aureus N315 | Wild-type | 52% BCFA | 0.32 | [7] |

| Staphylococcus aureus N315-D8 | Daptomycin-resistant mutant | 83% BCFA | 0.27 | [7] |

Note: Lower anisotropy values indicate higher membrane fluidity.

Biosynthesis of this compound

The synthesis of anteiso-BCFAs, including 15-MHDA, is initiated from branched-chain amino acids. Specifically, L-isoleucine serves as the precursor for the synthesis of odd-numbered anteiso-fatty acids.

Caption: Biosynthesis pathway of this compound.

The key steps in this pathway are:

-

Initiation: L-isoleucine is converted to α-methylbutyryl-CoA.

-

Condensation: The enzyme β-ketoacyl-ACP synthase III (FabH) catalyzes the condensation of α-methylbutyryl-CoA with malonyl-ACP to form an initial anteiso-acyl-ACP.

-

Elongation: A series of elongation cycles, each adding two carbon units from malonyl-ACP, extends the fatty acid chain.

-

Termination and Incorporation: Once the desired chain length (C18 for 15-MHDA) is reached, the fatty acid is incorporated into phospholipids, which are then integrated into the cell membrane.

Experimental Protocols

Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the extraction, derivatization, and analysis of bacterial fatty acids.

a. Cell Culture and Harvesting:

-

Culture the bacterial strain of interest under the desired experimental conditions (e.g., different temperatures, presence of stressors).

-

Harvest the cells in the mid-exponential or stationary phase by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet twice with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove residual media components.

-

Lyophilize the cell pellet to dryness.

b. Saponification and Methylation (FAME Preparation):

-

To the dried cell pellet (approximately 10-20 mg), add 1 mL of 1.2 M NaOH in 50% aqueous methanol.

-

Seal the tube and heat at 100°C for 30 minutes, vortexing every 10 minutes. This step saponifies the lipids, releasing the fatty acids as sodium salts.

-

Cool the tube to room temperature and add 2 mL of 6 M HCl in 50% aqueous methanol.

-

Seal the tube and heat at 80°C for 10 minutes. This step methylates the fatty acids to form fatty acid methyl esters (FAMEs).

-

Rapidly cool the tube on ice.

c. Extraction of FAMEs:

-

Add 1.25 mL of a 1:1 (v/v) mixture of methyl tert-butyl ether and hexane (B92381).

-

Vortex for 10 minutes.

-

Centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Transfer the upper organic phase containing the FAMEs to a clean vial.

-

Wash the aqueous phase with another 1 mL of the extraction solvent and combine the organic phases.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Resuspend the dried FAMEs in a small volume of hexane (e.g., 100 µL) for GC-MS analysis.

d. GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: 1 µL of the FAME sample in splitless mode.

-

Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 250°C at 4°C/minute.

-

Hold at 250°C for 10 minutes.

-

-

Mass Spectrometer: Scan range of m/z 50-550.

-

Identification: Identify FAMEs by comparing their retention times and mass spectra to known standards and library databases (e.g., NIST).

Measurement of Membrane Fluidity by Fluorescence Anisotropy

This protocol describes the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to measure membrane fluidity.

a. Cell Preparation:

-

Grow and harvest bacterial cells as described in section 4.1.a.

-

Wash the cells and resuspend them in a suitable buffer (e.g., PBS) to a specific optical density (e.g., OD₆₀₀ of 0.5).

b. Labeling with DPH:

-

Prepare a stock solution of DPH (e.g., 2 mM in tetrahydrofuran).

-

Add the DPH stock solution to the cell suspension to a final concentration of 1-2 µM.

-

Incubate the mixture in the dark at room temperature for 30-60 minutes to allow the probe to incorporate into the cell membranes.

c. Fluorescence Anisotropy Measurement:

-

Instrument: A fluorescence spectrophotometer equipped with polarizers.

-

Excitation Wavelength: 360 nm.

-

Emission Wavelength: 430 nm.

-

Measurement:

-

Measure the fluorescence intensity with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV).

-

Measure the fluorescence intensity with the excitation polarizer oriented vertically and the emission polarizer oriented horizontally (I_VH).

-

Measure the fluorescence intensity with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_HV).

-

Measure the fluorescence intensity with the excitation polarizer oriented horizontally and the emission polarizer oriented horizontally (I_HH).

-

-

Calculation of Anisotropy (r):

-

Calculate the grating correction factor (G-factor): G = I_HV / I_HH.

-

Calculate the fluorescence anisotropy (r): r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH).

-

d. Interpretation:

-

A higher anisotropy value indicates lower rotational mobility of the DPH probe, which corresponds to a more ordered (less fluid) membrane.

-

A lower anisotropy value indicates higher rotational mobility of the DPH probe, corresponding to a more disordered (more fluid) membrane.

Experimental Workflow and Logical Relationships

The following diagram illustrates the integrated workflow for investigating the role of 15-MHDA in microbial membranes.

Caption: Integrated workflow for microbial membrane analysis.

Conclusion and Future Directions

This compound, as a prominent anteiso-branched-chain fatty acid, is integral to the structural and functional integrity of microbial membranes. Its role in modulating membrane fluidity is a key adaptive mechanism that enables bacteria to thrive in diverse and challenging environments. The methodologies outlined in this guide provide a robust framework for researchers to investigate the intricate relationship between fatty acid composition and membrane biophysics.

Future research should focus on elucidating the precise regulatory networks that control the biosynthesis of 15-MHDA and other BCFAs in response to specific environmental cues. Furthermore, a deeper understanding of the interactions between 15-MHDA and membrane proteins could reveal novel targets for antimicrobial drug development. By disrupting the delicate balance of membrane fluidity maintained by fatty acids like 15-MHDA, it may be possible to compromise bacterial viability and virulence, offering a promising strategy in the ongoing battle against infectious diseases.

References

- 1. Low membrane fluidity triggers lipid phase separation and protein segregation in living bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interrelationships among Fatty Acid Composition, Staphyloxanthin Content, Fluidity, and Carbon Flow in the Staphylococcus aureus Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Differences in Cold Adaptation of Bacillus subtilis under Anaerobic and Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Anteisostearic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anteisostearic acid, systematically known as 15-methylheptadecanoic acid, is a saturated branched-chain fatty acid. Its unique anteiso branching structure, where a methyl group is located on the antepenultimate (n-2) carbon atom, imparts distinct physical and chemical properties compared to its linear isomer, stearic acid, and its iso-branched counterparts. These properties, including a lower melting point and altered solubility, make it a molecule of interest in various scientific and industrial fields, particularly in the formulation of pharmaceuticals and cosmetics where stability, texture, and delivery characteristics are paramount. This guide provides a comprehensive overview of the known physical and chemical properties of anteisostearic acid, details relevant experimental protocols for its characterization, and illustrates its biosynthetic pathway.

Chemical Identity

| Identifier | Value |

| Systematic Name | This compound |

| Common Name | Anteisostearic acid |

| Synonyms | Anteiso-C18:0, Anteisooctadecanoic acid |

| CAS Number | 29709-08-8[1][2][3][4] |

| Molecular Formula | C18H36O2[1][2][3][4] |

| Molecular Weight | 284.48 g/mol [4] |

Physical Properties

The branched nature of anteisostearic acid disrupts the efficient packing of the hydrocarbon chains that is characteristic of linear saturated fatty acids. This structural feature is directly responsible for its distinct physical properties, most notably its melting point.

Table 1: Physical Properties of Anteisostearic Acid

| Property | Value | Source | Notes |

| Melting Point | 51 °C (324.15 K) | NIST[2] | Experimental value. For comparison, the melting point of its linear isomer, stearic acid, is significantly higher at 69.3 °C.[5] |

| Boiling Point | Not Experimentally Determined | - | - |

| Density | Not Experimentally Determined | - | - |

| Solubility | |||

| In Water | 0.007116 mg/L at 25 °C | The Good Scents Company[6] | Estimated value. Like other long-chain fatty acids, it is practically insoluble in water. |

| In Organic Solvents | Soluble in ethanol (B145695) and DMSO. | Cayman Chemical[7] | While specific quantitative data for anteisostearic acid is limited, long-chain fatty acids are generally soluble in nonpolar organic solvents. Heptadecanoic acid (a close linear analog) is soluble in ethanol (~25 mg/ml) and DMSO (~10 mg/ml).[8] |

| XLogP3-AA | 7.9 | PubChem[1] | Computed value, indicating high lipophilicity. |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] | Computed value. |

Chemical Properties

Anteisostearic acid exhibits the typical chemical reactivity of a saturated carboxylic acid.

-

Acid-Base Properties: As a carboxylic acid, it can donate a proton from its carboxyl group to form a carboxylate salt. The pKa is not experimentally determined but is expected to be similar to other long-chain fatty acids (around 4-5).

-

Esterification: The carboxyl group can react with alcohols to form esters. This is a common reaction for modifying the physical properties of fatty acids for various applications.

-

Stability: Being a saturated fatty acid, anteisostearic acid is highly resistant to oxidation. This oxidative stability is a significant advantage in formulations where longevity is crucial.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of a similar branched-chain fatty acid, 16-methylheptadecanoic acid, shows a characteristic doublet for the terminal methyl groups around 0.9 ppm and a multiplet for the methine proton at the branch point around 1.55 ppm. The rest of the methylene (B1212753) protons in the chain appear as a broad multiplet, with the α-methylene protons to the carboxyl group shifted downfield.

-

¹³C NMR: The carbon NMR would show distinct signals for the methyl groups at the terminus, the methine carbon at the branch point, the carbons of the main chain, and the downfield-shifted carbonyl carbon.

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the analysis of fatty acids, often after conversion to their more volatile methyl esters (FAMEs).[9][10] The mass spectrum of the methyl ester of this compound would exhibit a molecular ion peak and characteristic fragmentation patterns that can be used for its identification.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group (a strong band around 1700 cm⁻¹), and C-H stretching and bending vibrations of the alkyl chain.

-

Experimental Protocols

Detailed experimental protocols for the characterization of anteisostearic acid are not widely published. However, standard methods for the analysis of fatty acids are applicable.

Determination of Melting Point

-

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For fatty acids, this can be determined using a capillary method or by Differential Scanning Calorimetry (DSC).

-

Capillary Method (adapted from standard procedures):

-

A small amount of the solid anteisostearic acid is introduced into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is attached to a thermometer and placed in a heated oil bath.

-

The temperature is raised slowly, and the temperature range over which the solid melts is recorded.

-

-

Differential Scanning Calorimetry (DSC):

-

A small, weighed sample of anteisostearic acid is placed in an aluminum pan.

-

The sample and a reference pan are heated at a constant rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured. The melting point is determined from the resulting thermogram.

-

Determination of Solubility

-

Principle: The solubility of anteisostearic acid in various solvents can be determined by adding the fatty acid to a known volume of the solvent until saturation is reached.

-

Procedure (adapted from general methods for fatty acids):

-

A known volume of the solvent of interest (e.g., ethanol, DMSO, chloroform) is placed in a sealable container.

-

Small, accurately weighed portions of anteisostearic acid are added incrementally with constant stirring at a controlled temperature.

-

The addition is stopped when a solid precipitate persists, indicating a saturated solution.

-

The total mass of the dissolved fatty acid is used to calculate the solubility in g/L or other appropriate units. For sparingly soluble substances, analytical techniques like GC-MS or HPLC may be required to quantify the dissolved amount after equilibration and separation of the undissolved solid.[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Principle: GC-MS is used to separate and identify volatile compounds. For fatty acids, a derivatization step to form fatty acid methyl esters (FAMEs) is typically required to increase volatility.

-

Protocol Outline:

-

Derivatization (Esterification): A sample of anteisostearic acid is reacted with a methylating agent (e.g., methanolic HCl, BF₃-methanol) to convert it to its methyl ester.

-

Injection: A small volume of the FAME solution is injected into the gas chromatograph.

-

Separation: The FAME is separated from other components on a capillary column based on its boiling point and interaction with the stationary phase.

-

Detection and Identification: The separated FAME enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, with its characteristic molecular ion and fragment ions, is used for identification by comparison with spectral libraries or known standards.[10][11]

-

Biosynthesis of Anteisostearic Acid

Anteisostearic acid is a common component of the cell membranes of many bacteria, where it plays a role in maintaining membrane fluidity, especially at low temperatures.[12] Its biosynthesis is a variation of the general fatty acid synthesis pathway.

The key difference lies in the initial priming molecule. While straight-chain fatty acid synthesis typically starts with an acetyl-CoA primer, the synthesis of anteiso-fatty acids begins with a branched-chain primer, 2-methylbutyryl-CoA, which is derived from the amino acid isoleucine.[13] This primer is then elongated by the fatty acid synthase (FAS) system through the addition of two-carbon units from malonyl-CoA.[14][15]

References

- 1. This compound | C18H36O2 | CID 4169198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. larodan.com [larodan.com]

- 5. Stearic acid - Wikipedia [en.wikipedia.org]

- 6. 15-methyl heptadecanoic acid, 29709-08-8 [thegoodscentscompany.com]

- 7. caymanchem.com [caymanchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. web.vscht.cz [web.vscht.cz]

- 12. Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 14. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Occurrence of Anteiso-C18:0 in Marine Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the occurrence, biosynthesis, and analysis of anteiso-C18:0 (15-methylheptadecanoic acid) in marine organisms. The presence of this branched-chain fatty acid is a significant indicator of specific microbial communities and plays a crucial role in the adaptation of organisms to their environment, particularly in extreme marine habitats. This document summarizes the current state of knowledge, presents available quantitative data, details relevant experimental protocols, and visualizes key biological pathways.

Introduction to Anteiso-C18:0

Anteiso-C18:0 is a saturated, branched-chain fatty acid with a methyl group on the antepenultimate (n-3) carbon atom. Branched-chain fatty acids, including the iso and anteiso series, are major components of the membrane lipids of many bacteria.[1][2] Their unique structure influences the physical properties of cell membranes, such as fluidity, which is critical for the survival of organisms in diverse and often extreme marine environments.[1] The presence and relative abundance of anteiso fatty acids are also valuable chemotaxonomic markers for identifying and classifying bacteria.[1][2]

While primarily found in bacteria, anteiso-C18:0 has been detected in various marine invertebrates, such as sponges and mollusks. Its presence in these organisms is often attributed to symbiotic or diet-associated bacteria.[3][4]

Quantitative Occurrence of Anteiso-C18:0 in Marine Organisms

The absolute quantification of specific fatty acids like anteiso-C18:0 across a wide range of marine organisms is not extensively reported in the scientific literature. Most studies focus on the relative percentage of fatty acids within the total lipid profile. This makes direct comparisons of the absolute concentration of anteiso-C18:0 between different species challenging.

However, based on available data, the following table summarizes the quantitative occurrence of anteiso-C18:0 in select marine organisms. It is important to note that these values can vary significantly based on environmental conditions, diet, and the specific microbial community associated with the host organism.

| Marine Organism | Tissue/Sample Type | Concentration of Anteiso-C18:0 | Method of Quantification | Reference |

| Deep-sea Demosponge (Geodia atlantica) | Phospholipid Fatty Acids | ~0.003 mg/g (dry weight) | GC-FID and GC-MS (calculated from % PLFA) | [3] |

| Deep-sea Demosponge (Geodia barretti) | Phospholipid Fatty Acids | ~0.011 mg/g (dry weight) | GC-FID and GC-MS (calculated from % PLFA) | [3] |

| Deep-sea Demosponge (Geodia hentscheli) | Phospholipid Fatty Acids | ~0.010 mg/g (dry weight) | GC-FID and GC-MS (calculated from % PLFA) | [3] |

| Deep-sea Demosponge (Geodia parva) | Phospholipid Fatty Acids | ~0.010 mg/g (dry weight) | GC-FID and GC-MS (calculated from % PLFA) | [3] |

| Deep-sea Demosponge (Stelletta rhaphidiophora) | Phospholipid Fatty Acids | ~0.011 mg/g (dry weight) | GC-FID and GC-MS (calculated from % PLFA) | [3] |

| Marine Sponge (Xestospongia vansoesti) | Total Fatty Acids | Present (relative %) | GC-MS | [5][6] |

| Marine Sponge (Aaptos suberitoides) | Total Fatty Acids | Present (relative %) | GC-MS | [5][6] |

| Sulfate-reducing Bacterium (Desulfovibrio desulfuricans) | Total Lipid Extract | Present (relative %) | Capillary GC-MS | [7] |

Note: The concentrations for the deep-sea demosponges were calculated based on the reported total phospholipid fatty acid (PLFA) content of approximately 6.7 mg/g (dry weight) and the reported relative abundance of anteiso-C18:0.[3]

Biosynthesis of Anteiso-C18:0

The biosynthesis of anteiso-branched-chain fatty acids in bacteria is a well-established pathway that diverges from the synthesis of straight-chain fatty acids at the initial priming step. The pathway utilizes branched-chain amino acid catabolites as primers.

Specifically for anteiso fatty acids with an odd number of carbon atoms, such as anteiso-C15:0 and anteiso-C17:0, the biosynthesis is initiated from isoleucine. The biosynthesis of anteiso-C18:0, an even-numbered anteiso fatty acid, is less common but can occur through the elongation of a branched-chain primer derived from the catabolism of isoleucine, followed by an additional elongation step.

The general pathway is as follows:

-

Primer Synthesis: Isoleucine is converted to α-keto-β-methylvalerate, which is then oxidatively decarboxylated to form 2-methylbutyryl-CoA.

-

Initiation: The 2-methylbutyryl-CoA serves as a primer for the fatty acid synthase (FAS) system.

-

Elongation: The primer is sequentially elongated by the addition of two-carbon units from malonyl-CoA, leading to the formation of the final anteiso-fatty acid.[1][2]

References

- 1. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bacterial precursors and unsaturated long-chain fatty acids are biomarkers of North-Atlantic deep-sea demosponges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. agilent.com [agilent.com]

- 6. wjbphs.com [wjbphs.com]

- 7. repository.tudelft.nl [repository.tudelft.nl]

The Impact of 15-Methylheptadecanoic Acid on Membrane Fluidity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane fluidity is a critical parameter influencing a vast array of cellular processes, from signal transduction to membrane transport and enzyme activity. The lipid composition of the cell membrane is a primary determinant of its fluidity, with the structure of fatty acyl chains playing a pivotal role. Branched-chain fatty acids (BCFAs), such as 15-methylheptadecanoic acid, are significant components of the membranes of many bacterial species and are known to modulate membrane biophysical properties. This technical guide provides an in-depth analysis of the impact of this compound on membrane fluidity, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Role of Branched-Chain Fatty Acids in Membrane Fluidity

Unlike the straight-chain saturated fatty acids that promote ordered, gel-like membrane phases, branched-chain fatty acids introduce steric hindrance that disrupts the tight packing of lipid acyl chains. This disruption leads to an increase in the average area per lipid molecule and a decrease in the thickness of the lipid bilayer, resulting in a more fluid, liquid-crystalline state at lower temperatures. This compound, an anteiso-branched fatty acid, is particularly effective at increasing membrane fluidity due to the methyl branch at the antepenultimate carbon, which creates a significant kink in the acyl chain.

Quantitative Analysis of the Effect of Anteiso-Branched Fatty Acids on Membrane Phase Transitions

| Phosphatidylcholine Species | Main Phase Transition Temperature (Tc) (°C) | Enthalpy of Transition (ΔH) (kcal/mol) | Reference |

| di-anteiso-C15:0 PC | < 0 | Not Determined | [1] |

| di-anteiso-C17:0 PC | 9.5 | 5.8 | [1] |

| di-anteiso-C19:0 PC | 24.5 | 8.1 | [1] |

| di-n-C16:0 PC (DPPC) | 41.4 | 8.7 | [2] |

| di-n-C18:0 PC (DSPC) | 54.9 | 10.6 | [2] |

Table 1: Thermotropic properties of hydrated di-anteiso-acyl phosphatidylcholines compared to their straight-chain (n-acyl) counterparts. Data for anteiso-branched PCs are from Silvius & McElhaney, 1980.

The data clearly demonstrates that the incorporation of anteiso-branched fatty acids significantly lowers the main phase transition temperature (Tc) compared to their straight-chain counterparts of similar length. This indicates a substantial increase in membrane fluidity, as the transition from the ordered gel phase to the disordered liquid-crystalline phase occurs at a much lower temperature.

Experimental Protocols

Preparation of Liposomes with Defined Fatty Acid Composition

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing a specific fatty acid, such as this compound, using the thin-film hydration and extrusion method.[3][4][5]

Materials:

-

Phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

-

This compound

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Mini-extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Rotary evaporator

-

Glass round-bottom flask

-

Syringes

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired amounts of phospholipid and this compound in chloroform in a round-bottom flask. The molar ratio will depend on the experimental design.

-

Attach the flask to a rotary evaporator and remove the solvent under reduced pressure. A thin, uniform lipid film should form on the inner surface of the flask.

-

Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the hydration buffer to the flask containing the dry lipid film. The volume will determine the final lipid concentration.

-

Hydrate the lipid film by gentle rotation of the flask above the lipid's main phase transition temperature (Tc) for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

-

Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 times). This process forces the MLVs through the membrane pores, resulting in the formation of LUVs with a more uniform size distribution.

-

The resulting LUV suspension is ready for use in downstream experiments.

-

Differential Scanning Calorimetry (DSC) of Liposomes

DSC is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of the phase transition temperature (Tc) and enthalpy (ΔH) of lipid bilayers.[6][7][8]

Materials:

-

LUV suspension (prepared as described above)

-

Differential Scanning Calorimeter

-

DSC sample pans

Procedure:

-

Sample Preparation:

-

Carefully load a precise volume of the LUV suspension into a DSC sample pan.

-

Seal the pan hermetically.

-

Prepare a reference pan containing the same volume of hydration buffer.

-

-

DSC Measurement:

-

Place the sample and reference pans into the DSC instrument.

-

Equilibrate the system at a temperature well below the expected Tc.

-

Heat the sample and reference pans at a constant scan rate (e.g., 1-2 °C/min) over the desired temperature range.

-

Record the differential heat flow between the sample and reference as a function of temperature.

-

-

Data Analysis:

-

The phase transition will appear as an endothermic peak in the DSC thermogram.

-

The temperature at the peak maximum is taken as the Tc.

-

The area under the peak corresponds to the enthalpy of the transition (ΔH), which can be calculated using the instrument's software.

-

Fluorescence Anisotropy Measurement of Membrane Fluidity

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in anisotropy indicates an increase in membrane fluidity. 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a commonly used hydrophobic probe that partitions into the core of the membrane.[9][10][11][12][13]

Materials:

-

LUV suspension

-

DPH stock solution (in a suitable solvent like tetrahydrofuran)

-

Spectrofluorometer equipped with polarizers

-

Cuvette

Procedure:

-

Probe Labeling:

-

Add a small aliquot of the DPH stock solution to the LUV suspension while vortexing to ensure rapid and even distribution of the probe. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid artifacts.

-

Incubate the mixture in the dark at a temperature above the Tc for at least 30 minutes to allow for complete incorporation of the DPH into the liposomes.

-

-

Anisotropy Measurement:

-

Place the labeled LUV suspension in a cuvette in the spectrofluorometer's temperature-controlled sample holder.

-

Set the excitation wavelength to ~360 nm and the emission wavelength to ~430 nm.

-

Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH).

-

Measure the correction factor (G-factor) by orienting the excitation polarizer horizontally and measuring the emission intensities with the emission polarizer oriented vertically (IHV) and horizontally (IHH). The G-factor is calculated as IHV / IHH.

-

-

Data Analysis:

-

Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

-

A lower anisotropy value (r) corresponds to higher rotational freedom of the DPH probe and thus higher membrane fluidity.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows related to the study of this compound and membrane fluidity.

Conclusion

This compound, as a representative anteiso-branched fatty acid, plays a crucial role in modulating membrane fluidity. Its incorporation into lipid bilayers disrupts the ordered packing of acyl chains, leading to a significant decrease in the phase transition temperature and a corresponding increase in membrane fluidity. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the biophysical effects of this and other branched-chain fatty acids on membrane properties, which is essential for understanding their physiological roles and for the rational design of membrane-targeting therapeutics.

References